Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate

Description

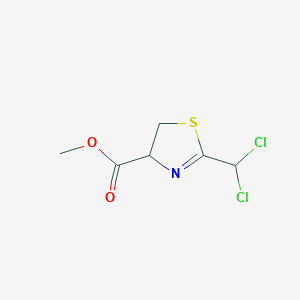

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a partially saturated thiazole ring with a dichloromethyl substituent at position 2 and a methyl ester group at position 2.

Properties

IUPAC Name |

methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2NO2S/c1-11-6(10)3-2-12-5(9-3)4(7)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXOIXUWMFLUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(=N1)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a dichloromethyl ketone with a thioamide in the presence of a base, leading to the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may convert the dichloromethyl group to a methyl group.

Substitution: The dichloromethyl group can be substituted with various nucleophiles, leading to a range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Methyl-substituted thiazoles.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the 4,5-dihydro-1,3-thiazole core but differ in substituents, leading to variations in properties and applications:

Table 1: Comparative Analysis of Structural Analogs

*Calculated based on molecular formula.

Substituent-Driven Property Differences

- Electrophilicity and Reactivity: The dichloromethyl group in the target compound increases electrophilicity compared to the methyl group in ACI-R13011, making it more reactive toward nucleophilic agents (e.g., in cross-coupling reactions) .

- Solubility and Lipophilicity: ACI-R13011’s sodium carboxylate group improves aqueous solubility, whereas the methyl ester in the target compound confers higher lipophilicity, favoring membrane permeability . The dichloromethyl group further increases logP values compared to non-halogenated analogs, suggesting utility in lipid-rich environments .

- Stability and Metabolic Considerations: Ester groups (e.g., methyl carboxylate) are prone to hydrolysis under acidic/basic conditions, whereas sodium salts (ACI-R13011) offer greater stability in aqueous media . Dichloromethyl substituents may confer resistance to oxidative degradation, a trait less pronounced in acetamido or methyl-substituted analogs .

Biological Activity

Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may possess various pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Numerous studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 25 µg/mL |

Enzyme Inhibition

Research has also highlighted the enzyme inhibitory potential of thiazole derivatives. For example, studies focusing on xanthine oxidase inhibition revealed that derivatives structurally related to this compound exhibited competitive inhibition properties.

Table 2: Xanthine Oxidase Inhibition Data

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Febuxostat | 0.02 | Non-purine selective inhibitor |

| Compound C | 8.1 | Competitive inhibition |

| This compound | 9.9 | Competitive inhibition |

Case Studies

A notable case study investigated the potential of thiazole derivatives in treating gout through xanthine oxidase inhibition. The study compared the efficacy of several compounds against febuxostat, a standard treatment. The results indicated that certain derivatives had comparable or superior activity levels.

Study Overview

- Objective: Evaluate the xanthine oxidase inhibitory activity of thiazole derivatives.

- Methodology: In vitro assays were conducted using recombinant xanthine oxidase.

- Results: Compounds demonstrated varying degrees of inhibition with some showing IC50 values below that of febuxostat.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.